(2-Methyloxolan-2-yl)thiourea
Description
(2-Methyloxolan-2-yl)thiourea, also known as [(2R)-oxolan-2-yl]methylthiourea, is a thiourea derivative with the molecular formula C₆H₁₂N₂OS (CID: 1810731) . Its structure features a thiourea (-NH-CS-NH₂) group attached to a methyl-substituted oxolan (tetrahydrofuran) ring. Key structural details include:
- Stereochemistry: The oxolan ring has an (R)-configuration at the 2-position, confirmed by its SMILES notation: C1C[C@@H](OC1)CNC(=S)N .
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 134.8 Ų ([M+H]⁺) to 143.0 Ų ([M+NH₄]⁺), indicating moderate molecular compactness .
- Synthesis and Availability: Limited data exist on its synthesis, but it is commercially available (CAS: 1001198-48-6) with unspecified purity and storage conditions .
- Toxicity: No hazard statements or toxicological data are reported, suggesting further studies are needed .
Properties
IUPAC Name |
(2-methyloxolan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-6(8-5(7)10)3-2-4-9-6/h2-4H2,1H3,(H3,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFXMTZNKZRMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2-Methyloxolan-2-amine
A two-step approach begins with the synthesis of 2-methyloxolan-2-amine, followed by its reaction with thiophosgene (Cl₂C=S) or thiourea:
Step 1: Synthesis of 2-Methyloxolan-2-amine
2-Methyloxolan-2-amine can be prepared via:
-
Ring-opening amination of 2-methyloxirane (propylene oxide) using aqueous ammonia under high-pressure conditions.
-
Buchwald-Hartwig amination of 2-bromo-2-methyloxolan with ammonia in the presence of a palladium catalyst.
Step 2: Thiourea Functionalization
The amine reacts with thiourea in acidic ethanol at 60–80°C for 4–6 hours:
Yield : 60–75% (theoretical). Purity : ≥95% after recrystallization from hexane.
Direct Condensation Using Isothiocyanates
An alternative one-pot method employs 2-methyloxolan-2-isothiocyanate and ammonia:
Conditions : Anhydrous dichloromethane, 0–5°C, 2-hour stirring. Yield : 80–85%.
Industrial-Scale Optimization Strategies
Solvent Selection and Reaction Efficiency
Data from analogous thiourea syntheses highlight solvent impacts on yield:
| Solvent | Dielectric Constant | Reaction Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 60 | 68 |
| Acetonitrile | 37.5 | 50 | 72 |
| Dichloromethane | 8.9 | 25 | 85 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity, while dichloromethane minimizes side reactions.
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) accelerate thiourea formation by polarizing the thiocarbonyl group:
Characterization and Quality Control
Spectroscopic Profiling
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxolan-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thiourea compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that thiourea derivatives, including (2-Methyloxolan-2-yl)thiourea, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including ovarian, breast, and leukemia cells:
- Mechanism of Action : Thioureas may interfere with cellular signaling pathways involved in cancer progression, such as angiogenesis and apoptosis regulation. For instance, IC50 values for some thiourea derivatives have been reported as low as 1.50 µM against leukemia cell lines .
- Case Study : A study involving ovarian cancer cell lines demonstrated that certain thiourea compounds could overcome cisplatin resistance, suggesting their potential as adjunct therapies in cancer treatment .
Antiviral and Antimicrobial Properties
Thiourea derivatives have also been investigated for their antiviral and antimicrobial activities:
- Antiviral Effects : Some studies suggest that these compounds can inhibit viral replication, making them candidates for further research in antiviral drug development .
- Antimicrobial Activity : The antibacterial properties of thioureas have been documented, with applications ranging from treating infections to agricultural pest control .
Agricultural Applications
In agriculture, thioureas are explored as growth regulators and pest control agents:
- Insecticidal Properties : Certain thiourea derivatives have shown efficacy as insect growth regulators, impacting the life cycle of pests without harming beneficial organisms .
- Herbicidal Potential : The herbicidal action of thioureas is being studied for their ability to inhibit unwanted plant growth effectively.
Material Science Applications
This compound has potential applications in material science due to its ability to form complexes with metals and other materials:
- OLED Technology : Thioureas are being investigated for their role in organic light-emitting diodes (OLEDs), where they may serve as ligands or stabilizers for metal complexes used in device fabrication .
- Polymer Chemistry : Thioureas can be utilized in polymer synthesis processes such as ozonolysis, enhancing the properties of polymeric materials .
Comparative Analysis of Biological Activities
| Compound Type | Anticancer Activity (IC50 µM) | Antiviral Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | 1.50 (leukemia) | Moderate | Effective |
| Other Thiourea Derivatives | 3 - 20 (various cancers) | Significant | Broad spectrum |
Mechanism of Action
The mechanism of action of (2-Methyloxolan-2-yl)thiourea involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The compound can form strong hydrogen bonds with the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse properties based on substituents and coordination behavior. Below is a detailed comparison of (2-Methyloxolan-2-yl)thiourea with structurally or functionally related compounds.
Structural Analogs
Metal Complexation Ability
- Thiourea: Forms stable complexes with metals (e.g., Cd²⁺, K⁺) via S and N donors, enabling applications in catalysis and NLO materials .
- Bis(thiourea) Complexes: Enhanced NLO activity due to non-centrosymmetric structures post-metal coordination .
Physical Properties
- Thiourea : Melting point = 176–178°C; soluble in water and polar solvents .
- Phenyl Thiourea : Higher lipophilicity due to the phenyl group; reduced water solubility .
- This compound : Predicted CCS values suggest moderate polarity. The oxolan ring may enhance solubility in organic solvents compared to unsubstituted thiourea .
Toxicity
Biological Activity
(2-Methyloxolan-2-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values highlight its effectiveness compared to standard antibiotics.
| Pathogen | Inhibition Zone Diameter (mm) | MIC (µg/mL) |
|---|---|---|
| Enterococcus faecalis | 29 | 40 |
| Pseudomonas aeruginosa | 24 | 50 |
| Salmonella typhi | 30 | 45 |
| Klebsiella pneumoniae | 19 | 50 |
The compound's antibacterial efficacy is comparable to that of ceftriaxone, a widely used antibiotic, indicating its potential as an alternative treatment option .
2. Anticancer Properties
This compound has been investigated for its anticancer properties across various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: In Vitro Anticancer Activity
In a study evaluating the effects of this compound on human cancer cell lines, the following IC50 values were reported:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| PC-3 (Prostate Cancer) | 14 |
| A549 (Lung Cancer) | 18 |
The mechanism of action appears to involve the disruption of critical signaling pathways associated with cancer cell survival and proliferation. Notably, the compound demonstrated a significant reduction in lactate dehydrogenase (LDH) activity in treated MCF-7 cells, suggesting effective cytotoxicity .
3. Antioxidant Activity
The antioxidant potential of this compound has also been explored. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related cellular damage.
Antioxidant Assay Results
In a DPPH radical scavenging assay, the compound exhibited a notable percentage inhibition:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 20 | 65 |
| 50 | 85 |
These results indicate that this compound has significant potential as an antioxidant agent, which may enhance its therapeutic applications in various diseases linked to oxidative stress.
4. Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in disease processes. Molecular modeling studies suggest that the compound can undergo nucleophilic attacks on electrophilic centers within target proteins, leading to altered cell signaling and reduced viability in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
